Exclusive Intermediate for 5‑Substituted Pyrimidine Carbocyclic Nucleoside Synthesis
Patent US 8,461,348 B2 specifically claims 2,4-dichloro-5,6,7,8,9,10-hexahydrocycloocta[d]pyrimidine as a key intermediate for a novel class of 5‑substituted pyrimidine carbocyclic nucleoside medicines. The cyclooctane ring is structurally required to build the correct scaffold; analogous 5‑membered (cyclopentyl) or 6‑membered (cyclohexyl) precursors cannot deliver the target nucleoside architecture [1]. The synthesis is highlighted for its simple operational process, mild conditions, and industrial scalability [1].
| Evidence Dimension | Synthetic utility as a nucleoside intermediate |
|---|---|
| Target Compound Data | Exclusively required to construct 5‑substituted pyrimidine carbocyclic nucleosides |
| Comparator Or Baseline | 2,4-Dichloro-5H,6H,7H-cyclopenta[d]pyrimidine (CAS 5466-43-3) and 2,4-dichloro-5,6,7,8-tetrahydroquinazoline (CAS 1127-85-1) — neither reported as intermediates for this nucleoside class |
| Quantified Difference | Qualitative exclusivity; no alternative ring-size analog permits the same scaffold |
| Conditions | Patent-reported synthetic route (US 8,461,348 B2) |
Why This Matters
Procurement of any smaller-ring analog would block the synthetic route to the target nucleoside, making the cyclooctane-fused building block irreplaceable for this application.
- [1] He, Y. (inventor). Heterocyclic derivative and use thereof. US Patent 8,461,348 B2, issued June 11, 2013. Summary via Semantic Scholar: https://www.semanticscholar.org/author/何艳/2074745382 (accessed 2026-05-03). View Source
